molecular formula C10H11F3N2O2 B2584729 2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate CAS No. 1526725-49-4

2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate

Cat. No.: B2584729
CAS No.: 1526725-49-4
M. Wt: 248.205
InChI Key: ATIUWAPBMKEKRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate typically involves the reaction of 2,6-dimethyl-3-pyridinecarboxylic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(2,6-dimethylphenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(2,6-dimethylbenzyl)carbamate
  • 2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-4-yl)carbamate

Uniqueness

2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate is unique due to the presence of both the trifluoroethyl group and the 2,6-dimethylpyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-6-3-4-8(7(2)14-6)15-9(16)17-5-10(11,12)13/h3-4H,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIUWAPBMKEKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)NC(=O)OCC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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